(4-溴-1,2-噻唑-5-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

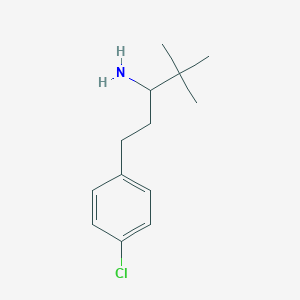

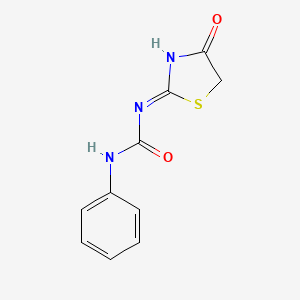

The compound (4-Bromo-1,2-thiazol-5-yl)methanamine is a chemical that features a thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, with a bromine atom and an amine group attached to it. This structure suggests potential reactivity due to the presence of the bromine atom, which is commonly involved in nucleophilic substitution reactions, and the amine group that can participate in various chemical transformations.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of (4-Bromo-1,2-thiazol-5-yl)methanamine, they do provide insights into related synthetic methods that could be adapted for its production. For instance, the nucleophilic aromatic substitution of a bromine atom in a related compound, 4-bromo-5-nitrophthalodinitrile, was achieved by using a 2-aminophenylamine residue . This suggests that a similar approach could potentially be employed for synthesizing (4-Bromo-1,2-thiazol-5-yl)methanamine by substituting the appropriate amine into a brominated thiazole precursor.

Molecular Structure Analysis

The molecular structure of (4-Bromo-1,2-thiazol-5-yl)methanamine would be characterized by the thiazole ring, which is known for its aromaticity and electron-rich nature due to the presence of nitrogen and sulfur atoms. The bromine atom attached to the ring is likely to be an activating group, making the compound more reactive towards nucleophiles. The amine group would be a site for further chemical modifications and could also influence the overall electron distribution in the molecule.

Chemical Reactions Analysis

The bromine atom in (4-Bromo-1,2-thiazol-5-yl)methanamine is a good leaving group, which makes it susceptible to nucleophilic substitution reactions. This could allow for the introduction of various nucleophiles to create a diverse array of derivatives. The amine group could also undergo reactions such as alkylation, acylation, or condensation with carbonyl compounds, providing a pathway to a wide range of chemical transformations.

Physical and Chemical Properties Analysis

Although specific physical and chemical properties of (4-Bromo-1,2-thiazol-5-yl)methanamine are not provided in the papers, we can infer that the compound would likely be a solid at room temperature based on the properties of similar aromatic compounds. The presence of the bromine atom would increase its molecular weight and could affect its boiling point and density. The compound's solubility would depend on the nature of the solvent, with polar solvents likely being more effective due to the polar amine group.

科学研究应用

光动力治疗应用

化合物(4-溴-1,2-噻唑-5-基)甲胺已被发现具有光动力治疗的潜在应用,特别是在癌症治疗中。Pişkin 等人(2020 年)的一项研究详细阐述了相关化合物的合成和表征,重点介绍了它们由于良好的荧光特性和高单线态氧量子产率而用作光动力治疗中 II 型光敏剂 (Pişkin, Canpolat, & Öztürk, 2020)。

抗菌活性

已经研究了(4-溴-1,2-噻唑-5-基)甲胺的几个衍生物的抗菌特性。Barot、Manna 和 Ghate(2017 年)合成了表现出有希望的抗菌和抗真菌活性的新型衍生物,表明这些化合物在开发新的抗菌剂方面具有潜力 (Barot, Manna, & Ghate, 2017)。

抗癌研究

在抗癌研究的背景下,Preethi 等人(2021 年)合成了并表征了与(4-溴-1,2-噻唑-5-基)甲胺相关的席夫碱稀土金属配合物。他们的研究发现,这些配合物表现出抗菌和抗癌活性,为癌症治疗研究提供了新途径 (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021)。

光伏应用

该化合物在光伏领域也具有潜在应用。Lee 等人(2010 年)研究了含有相关噻唑衍生物的聚合物,评估了它们在有机光伏电池中的使用性能。这项研究表明此类化合物适用于开发更有效的太阳能技术 (Lee 等人,2010 年)。

铝检测

已经研究了(4-溴-1,2-噻唑-5-基)甲胺的衍生物在铝离子检测中的潜在用途,这可能在各种科学和工业应用中很有价值。Lambert 等人(2000 年)报道了基于噻唑啉衍生物的选择性 Al3+ 检测的荧光团,强调了它们在生物和环境监测中的潜在实用性 (Lambert 等人,2000 年)。

安全和危害

The safety information for “(4-Bromo-1,2-thiazol-5-yl)methanamine” includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

(4-bromo-1,2-thiazol-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c5-3-2-7-8-4(3)1-6/h2H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGREBNMTPTWQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1Br)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-1,2-thiazol-5-yl)methanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)

![N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2514356.png)

![(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514358.png)

![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride](/img/no-structure.png)

![[[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate](/img/structure/B2514361.png)

![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2514362.png)

![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2514363.png)

![3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2514365.png)